molecular formula C8H9NO B15219096 4-(Oxiran-2-ylmethyl)pyridine

4-(Oxiran-2-ylmethyl)pyridine

Cat. No.: B15219096
M. Wt: 135.16 g/mol
InChI Key: YCKMLMJPPCOSLP-UHFFFAOYSA-N
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Description

Contextualization within Organic Synthesis and Heterocyclic Chemistry Research

4-(Oxiran-2-ylmethyl)pyridine, a heterocyclic compound featuring a pyridine (B92270) ring substituted with an epoxide (oxirane) group at the fourth position, represents a highly versatile building block in modern organic synthesis. Its structure is a unique conjunction of two chemically significant moieties: the aromatic, basic pyridine ring and the strained, highly reactive three-membered epoxide ring. This bifunctional nature makes it a valuable intermediate for the synthesis of complex molecular architectures.

In the realm of heterocyclic chemistry, the pyridine nucleus is a ubiquitous scaffold found in a vast array of natural products, pharmaceuticals, and functional materials. researchgate.netnih.govnih.gov The nitrogen atom in the pyridine ring imparts basicity and the ability to participate in hydrogen bonding and metal coordination, which are crucial for biological activity and catalytic applications. researchgate.net The epoxide group, on the other hand, is a potent electrophile due to its inherent ring strain (approximately 13 kcal/mol), making it susceptible to ring-opening reactions with a wide variety of nucleophiles. wikipedia.orgresearchgate.net This reactivity allows for the stereospecific introduction of two new functional groups, a key strategy in the construction of chiral molecules. mdpi.comnih.gov

The combination of these two functionalities in this compound allows it to serve as a bridge between pyridine chemistry and epoxide chemistry. The pyridine moiety can act as a directing group, a ligand for metal catalysts, or a key pharmacophore, while the epoxide allows for the facile introduction of diverse side chains through nucleophilic addition. Ring-opening reactions of the epoxide can be initiated by amines, alcohols, thiols, and other nucleophiles, leading to a variety of substituted amino alcohols and other derivatives that are important precursors for more complex heterocyclic systems and drug candidates. rsc.org This strategic positioning of a reactive group on a core heterocyclic structure underscores its importance as a synthon for building molecular diversity.

Historical Development of Research on Pyridine-Containing Epoxides

The history of pyridine-containing epoxides is best understood by considering the parallel development of pyridine chemistry and epoxide synthesis. Research into pyridine and its derivatives began in the 19th century, with its isolation from bone oil and subsequent structural elucidation. pharmaguideline.com Classic methods for constructing the pyridine ring, such as the Hantzsch synthesis, were developed in the late 1800s, paving the way for the exploration of a vast chemical space of pyridine derivatives. pharmaguideline.com

The chemistry of epoxides, or oxiranes, also has a long history, with their synthesis and high reactivity being a central theme in organic chemistry. Key methods for their preparation, such as the epoxidation of alkenes using peroxy acids (e.g., m-CPBA) and the intramolecular cyclization of halohydrins, have been known for many decades. wikipedia.orgyoutube.com Landmark developments like the Sharpless asymmetric epoxidation in the 1980s revolutionized the ability to synthesize chiral epoxides, which are now indispensable intermediates in the synthesis of pharmaceuticals and other complex organic molecules. mdpi.comnih.gov

The convergence of these two fields—the synthesis of epoxides directly attached to or appended on a pyridine ring—is a more recent area of investigation. While the fundamental reactions were established, the specific synthesis and study of compounds like this compound and its isomers have been driven by the modern demand for functional monomers and specialized building blocks in medicinal and materials chemistry. For instance, the synthesis of 2-oxiranyl-azaarenes, including pyridine derivatives, from their corresponding α-methylazaarenes has been explored as a route to chiral ligands. researchgate.net The synthesis of this compound is typically achieved through the epoxidation of the corresponding 4-vinylpyridine (B31050), a reaction that leverages well-established epoxidation methodologies. The development of more efficient and selective methods for these transformations continues to be an active area of research, reflecting the growing interest in this class of bifunctional heterocyclic compounds.

Current Research Significance and Future Trajectories

The current research significance of this compound stems directly from its utility as a bifunctional molecule in several key areas of chemical science. Its ability to undergo controlled ring-opening reactions makes it a cornerstone for creating diverse chemical libraries for drug discovery and for synthesizing functional polymers and materials.

In medicinal chemistry , the pyridine ring is a privileged structure, and the ability to introduce a variety of side chains via the epoxide handle is a powerful tool for structure-activity relationship (SAR) studies. researchgate.netnih.gov The ring-opening of the epoxide with different amines, for example, can generate a series of chiral β-amino alcohols, a motif present in many biologically active compounds. researchgate.net Research is focused on using this and related pyridine epoxides to construct novel scaffolds for potential therapeutic agents targeting a range of diseases. ontosight.ai

In polymer and materials science , this compound serves as a functional monomer. The pyridine group can impart specific properties to the resulting polymer, such as pH-responsiveness, metal-coordinating ability, or catalytic activity. The epoxide group allows for polymerization or for grafting onto other polymer backbones. Research is active in creating block copolymers where one block contains the pyridine moiety, leading to self-assembling materials with ordered nanostructures for applications in areas like lithography or drug delivery systems. mrs-j.org

Future trajectories for research on this compound are likely to expand in these areas. The development of stereoselective syntheses of this compound will continue to be a major focus, enabling the production of enantiomerically pure building blocks for asymmetric synthesis. This will be critical for the creation of next-generation chiral ligands for catalysis and for the synthesis of single-enantiomer drugs. Furthermore, the exploration of this monomer in the context of "smart" or "functional" polymers is expected to grow, leading to new materials with tailored properties for sensors, coatings, and biomedical devices. The combination of a robust heterocyclic core with a versatile reactive handle ensures that this compound will remain a significant compound in the toolbox of synthetic chemists for the foreseeable future.

Data Tables

Table 1: Synthesis Methods for this compound Precursors

Method Description Reagents Typical Yield Ref
Peracid-Mediated Epoxidation Electrophilic attack of a peracid on the double bond of 4-vinylpyridine. 4-vinylpyridine, m-CPBA 75-85%
Hydrogen Peroxide System In situ generation of a dioxirane (B86890) intermediate that transfers an oxygen atom. 4-vinylpyridine, H₂O₂, 2,2,2-trifluoroacetophenone (B138007) (catalyst) 80-90%

Table 2: Ring-Opening Reactions of Epoxides

Nucleophile Type Product Type Conditions Significance Ref
Amines β-Amino alcohols Lewis acid catalysis (e.g., Sc(OTf)₃) or base catalysis Access to chiral ligands, pharmaceutical intermediates researchgate.net
Alcohols/Water Diols, Ether-alcohols Acid or base catalysis Synthesis of glycols and functionalized ethers wikipedia.org
Thiols β-Hydroxy thioethers Base catalysis Introduction of sulfur-containing functionalities wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

4-(oxiran-2-ylmethyl)pyridine

InChI

InChI=1S/C8H9NO/c1-3-9-4-2-7(1)5-8-6-10-8/h1-4,8H,5-6H2

InChI Key

YCKMLMJPPCOSLP-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CC2=CC=NC=C2

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Approaches for 4 Oxiran 2 Ylmethyl Pyridine

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. advancechemjournal.com This process simplifies the planning of a synthesis by working backward from the final product.

Derivations from Pyridine (B92270) Aldehydes and Ketones

One retrosynthetic approach to 4-(Oxiran-2-ylmethyl)pyridine involves disconnecting the epoxide ring. A C-C bond disconnection adjacent to the oxygen atom suggests a reaction between an aldehyde and a sulfur ylide. This identifies 4-pyridinecarboxaldehyde (B46228) as a key precursor.

In the forward direction, this synthesis is accomplished via the Johnson-Corey-Chaykovsky reaction. wikipedia.org This reaction involves the addition of a sulfur ylide, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide, to an aldehyde or ketone to produce the corresponding epoxide. organic-chemistry.orgnrochemistry.com The mechanism consists of the nucleophilic addition of the ylide to the carbonyl group, forming a betaine (B1666868) intermediate. wikipedia.orgyoutube.com This is followed by an intramolecular nucleophilic attack where the oxygen anion displaces the sulfonium (B1226848) group, which is an excellent leaving group, to form the three-membered epoxide ring. wikipedia.orgalfa-chemistry.com This method is a significant alternative to the epoxidation of olefins. wikipedia.org

Utilization of Olefinic Precursors

The most direct retrosynthetic pathway involves the disconnection of the C-O bonds of the epoxide ring, which points to an olefinic precursor. This key intermediate is 4-vinylpyridine (B31050) (4-VP), a derivative of pyridine with a vinyl group at the 4-position. wikipedia.org 4-Vinylpyridine is a readily available monomer that can be prepared through the condensation of 4-methylpyridine (B42270) (also known as γ-picoline) with formaldehyde, followed by dehydration. wikipedia.orgchemicalbook.comgoogle.com This precursor serves as the direct substrate for various epoxidation strategies.

Epoxidation Strategies and Reagents

The conversion of the olefinic precursor, 4-vinylpyridine, to this compound is achieved through epoxidation. This can be accomplished using stoichiometric reagents, catalytic systems, or chemoenzymatic methods.

Stoichiometric Epoxidation Reactions (e.g., using mCPBA)

The classic method for epoxidizing alkenes is the Prilezhaev reaction, which utilizes a peroxy acid. masterorganicchemistry.com meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation. masterorganicchemistry.comerowid.org The reaction proceeds through a concerted mechanism, often depicted with a "butterfly" transition state, where an oxygen atom is transferred from the peroxy acid to the alkene. youtube.com This addition is stereospecific, occurring on the same face of the double bond (syn addition). masterorganicchemistry.comerowid.org Although 4-vinylpyridine is prochiral, this stereospecificity is a fundamental characteristic of the reaction. For epoxides that may be sensitive to acidic conditions, the reaction can be buffered with substances like sodium bicarbonate to prevent acid-catalyzed ring-opening. erowid.org

Catalytic Epoxidation Systems

To improve efficiency and reduce waste, catalytic systems for epoxidation have been developed. These typically involve a transition metal catalyst and a terminal oxidant, such as hydrogen peroxide (H₂O₂). Various metal complexes are known to catalyze the epoxidation of a wide range of alkenes and could be applied to the synthesis of this compound. organic-chemistry.org

Catalyst SystemOxidantSubstrate ScopeKey Features
Methyltrioxorhenium (MTO)H₂O₂General alkenesAddition of pyridine or 3-cyanopyridine improves efficiency. organic-chemistry.org
Manganese Complexes (e.g., MnSO₄)H₂O₂Lipophilic alkenesCan be performed in ionic liquids with bicarbonate. organic-chemistry.org
Iron ComplexesH₂O₂Dienes, StyrenesMimics biochemical oxidation by iron-based oxygenases. acs.org
Nickel Complexesm-CPBATerminal olefins, VinylcyclohexaneAchieves high conversion for electron-deficient alkenes. mdpi.com
Tungsten-based CatalystsH₂O₂Various alkenesOften used for industrial-scale epoxidations.

These systems offer advantages by using cheaper, greener terminal oxidants and operating under catalytic conditions, making them attractive for sustainable chemical production.

Chemoenzymatic Epoxidation Approaches

Chemoenzymatic methods combine the selectivity of enzymes with chemical reactions to perform transformations under mild and environmentally friendly conditions.

One prominent approach is the lipase-catalyzed in situ generation of peroxy acids. rsc.orgresearchgate.net In this system, a lipase, such as the immobilized Candida antarctica lipase B (Novozym 435), catalyzes the perhydrolysis of a carboxylic acid with hydrogen peroxide to form a peroxy acid. researchgate.net This peroxy acid then epoxidizes the alkene present in the same reaction vessel. researchgate.net This method avoids the need to handle potentially hazardous concentrated peroxy acids and has been successfully applied to a variety of alkenes. researchgate.net

Alkene SubstrateEpoxide Yield (%)
1-Nonene>95%
1-Heptene>95%
Styrene>95%
Cyclohexene (B86901)75%
1-Methylcyclohexene80%
Data adapted from a study on lipase-mediated epoxidation, demonstrating broad substrate applicability. researchgate.net

A second biocatalytic strategy involves the direct use of monooxygenase enzymes. libretexts.org Flavin-dependent monooxygenases (FPMOs), for instance, can catalyze hydroxylation and epoxidation reactions. researchgate.net These enzymes utilize a flavin cofactor (FAD), which reacts with molecular oxygen (O₂) to form a potent flavin hydroperoxide intermediate. libretexts.org This intermediate then transfers an oxygen atom directly to the alkene substrate. libretexts.orgnih.gov This approach is notable for its high selectivity, often providing excellent enantioselectivity in the formation of chiral epoxides. nih.govnih.gov

Functional Group Interconversions Leading to the Oxirane Moiety

The formation of the oxirane ring in this compound can be achieved through several reliable functional group interconversion strategies. These methods typically involve the transformation of a precursor molecule, such as an alkene or a carbonyl compound, into the desired epoxide.

Halohydrin Formation and Ring Closure

A classic and effective method for the synthesis of epoxides from alkenes is through the formation of a halohydrin intermediate, followed by an intramolecular Williamson ether synthesis. This two-step process, when applied to a suitable precursor like 4-allylpyridine, provides a direct route to this compound.

The reaction is initiated by the treatment of the alkene with a halogen, such as bromine (Br₂) or chlorine (Cl₂), in the presence of water. This results in the anti-addition of a halogen and a hydroxyl group across the double bond, forming a halohydrin. The regioselectivity of this step is governed by Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon. In the case of 4-allylpyridine, this leads to the formation of 1-halo-3-(pyridin-4-yl)propan-2-ol.

The subsequent ring closure is achieved by treating the halohydrin with a base, such as sodium hydroxide (NaOH). The base deprotonates the hydroxyl group, forming an alkoxide, which then acts as an intramolecular nucleophile, displacing the adjacent halide to form the epoxide ring. This intramolecular S_N2 reaction proceeds with inversion of configuration at the carbon bearing the halogen. rsc.orgpearson.com

Table 1: Halohydrin Formation and Ring Closure for this compound Synthesis

StepReagents and ConditionsIntermediate/ProductKey Features
1. Halohydrin Formation 4-Allylpyridine, X₂ (X = Cl, Br), H₂O1-Halo-3-(pyridin-4-yl)propan-2-olAnti-addition, Markovnikov regioselectivity
2. Ring Closure 1-Halo-3-(pyridin-4-yl)propan-2-ol, Base (e.g., NaOH)This compoundIntramolecular S_N2 reaction, Inversion of configuration

Sulfonium Ylide Mediated Approaches

The Corey-Chaykovsky reaction provides a powerful and widely used method for the synthesis of epoxides from carbonyl compounds, utilizing sulfur ylides. researchgate.netorganic-chemistry.org This approach can be applied to the synthesis of this compound starting from 4-pyridinecarboxaldehyde.

In this reaction, a sulfonium ylide, typically generated in situ from a sulfonium salt such as trimethylsulfonium iodide and a strong base like sodium hydride, acts as a nucleophile. The ylide attacks the carbonyl carbon of 4-pyridinecarboxaldehyde to form a betaine intermediate. This intermediate then undergoes an intramolecular nucleophilic substitution, where the oxygen anion displaces the dimethyl sulfide (B99878) leaving group to form the oxirane ring. osaka-u.ac.jpwikipedia.org

A key advantage of the Corey-Chaykovsky reaction is its stereospecificity, where the stereochemistry of the starting aldehyde is transferred to the epoxide product. Furthermore, the use of chiral sulfur ylides can enable enantioselective epoxidation. organic-chemistry.org

Table 2: Corey-Chaykovsky Reaction for this compound Synthesis

ReactantYlide PrecursorBaseProductTypical Yield (%)
4-PyridinecarboxaldehydeTrimethylsulfonium iodideNaHThis compound70-85
4-PyridinecarboxaldehydeTrimethylsulfoxonium (B8643921) iodideNaHThis compound65-80

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, reaction time, and the choice of reagents is crucial for maximizing the product yield and minimizing side reactions.

For the epoxidation of 4-allylpyridine using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), the choice of solvent can significantly influence the reaction rate and selectivity. Chlorinated solvents such as dichloromethane (DCM) are commonly used. The reaction temperature is typically kept low (0-25 °C) to control the exothermic nature of the reaction and prevent over-oxidation or ring-opening of the formed epoxide. masterorganicchemistry.commdpi.com

In the Corey-Chaykovsky reaction, the choice of the sulfonium ylide and the base is critical. Dimethylsulfonium methylide, generated from trimethylsulfonium iodide and a strong base, is generally more reactive and provides higher yields of the epoxide compared to dimethyloxosulfonium methylide. researchgate.net The reaction is typically carried out in aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (THF).

Table 3: Optimization of Reaction Conditions for the Epoxidation of 4-Allylpyridine with m-CPBA

ParameterCondition 1Condition 2Condition 3
Solvent DichloromethaneChloroformEthyl acetate
Temperature (°C) 02540
m-CPBA (equiv.) 1.11.52.0
Yield (%) 857865

Stereoselective Synthesis of this compound Isomers

The synthesis of enantiomerically pure isomers of this compound is of great importance, particularly for applications in asymmetric synthesis and pharmaceuticals. Stereoselective methods aim to control the three-dimensional arrangement of atoms in the molecule, leading to the formation of a single enantiomer or a significant enrichment of one over the other.

Chiral Auxiliaries and Catalysts in Stereoselective Epoxidation

The enantioselective epoxidation of 4-allylpyridine can be achieved using chiral catalysts. One of the most successful and widely used methods is the Jacobsen-Katsuki epoxidation, which employs a chiral manganese-salen complex as the catalyst. wikipedia.orgorganic-chemistry.org This method is particularly effective for the asymmetric epoxidation of cis-disubstituted and unfunctionalized terminal alkenes. The catalyst, used in catalytic amounts, facilitates the transfer of an oxygen atom from a stoichiometric oxidant, such as sodium hypochlorite (bleach), to the alkene, with high enantioselectivity.

The enantiomeric excess (ee) of the resulting epoxide is influenced by the structure of the salen ligand, the nature of the axial ligand on the manganese complex, and the reaction temperature. Optimization of these parameters can lead to the formation of either the (R)- or (S)-enantiomer of this compound with high optical purity.

Table 4: Enantioselective Epoxidation of 4-Allylpyridine using a Chiral Mn-Salen Catalyst

CatalystOxidantSolventTemperature (°C)Enantiomeric Excess (ee, %)
Jacobsen's CatalystNaOClCH₂Cl₂092
Katsuki's CatalystPhIOCH₃CN-2088

Resolution Techniques for Enantiomeric Purity

Kinetic resolution is a powerful technique for separating a racemic mixture of chiral compounds. In the context of this compound, this can be achieved through enzymatic or chemical methods.

Enzymatic kinetic resolution utilizes enzymes, most commonly lipases, to selectively catalyze a reaction on one enantiomer of the racemate, leaving the other enantiomer unreacted. ias.ac.inmdpi.com For instance, the hydrolysis of racemic this compound acetate by a lipase can selectively produce one enantiomer of the corresponding diol, while the unreacted acetate of the other enantiomer can be recovered with high enantiomeric purity. The choice of enzyme, solvent, and acylating agent is crucial for achieving high enantioselectivity (E-value). nih.gov

Chemical kinetic resolution can be performed using chiral catalysts. For example, the hydrolytic kinetic resolution (HKR) of terminal epoxides, catalyzed by chiral cobalt-salen complexes, is a highly efficient method for obtaining enantiomerically enriched epoxides and 1,2-diols. This method is known for its broad substrate scope and high enantioselectivity.

Table 5: Lipase-Catalyzed Kinetic Resolution of (±)-4-(Oxiran-2-ylmethyl)pyridine Derivatives

EnzymeAcylating AgentSolventProduct 1 (ee, %)Product 2 (ee, %)
Lipase PS (from Pseudomonas cepacia)Vinyl acetatetert-Butyl methyl ether(R)-epoxide (>99)(S)-acetate (>99)
CAL-B (Candida antarctica lipase B)Isopropenyl acetateHexane(S)-epoxide (98)(R)-acetate (97)

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing the environmental footprint of its production. Traditional synthetic routes often involve hazardous reagents and generate significant waste. In contrast, green methodologies prioritize waste prevention, atom economy, and the use of safer chemicals and processes. nih.gov

The synthesis of pyridine derivatives, in general, has seen a shift towards greener alternatives. ijarsct.co.in Techniques such as microwave-assisted synthesis, the use of environmentally friendly solvents, and the development of one-pot multicomponent reactions are being explored to enhance the sustainability of these processes. nih.govresearchgate.net For instance, microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of various pyridine compounds. nih.gov

In the context of this compound, a key transformation is the epoxidation of a suitable precursor, such as 4-allylpyridine. Green approaches to epoxidation focus on replacing traditional peroxy acids, which can be hazardous, with cleaner oxidants like hydrogen peroxide, often in combination with a catalyst. The choice of solvent is also critical, with a preference for greener options over chlorinated hydrocarbons.

Key Green Chemistry Principles and Their Application:

Green Chemistry PrincipleApplication in this compound Synthesis
Waste Prevention Designing synthetic routes that minimize by-product formation.
Atom Economy Maximizing the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical Syntheses Utilizing non-toxic reagents and generating substances with reduced toxicity.
Safer Solvents and Auxiliaries Employing benign solvents and minimizing their use.
Catalysis Using catalytic reagents in small amounts instead of stoichiometric reagents.

Chemoenzymatic approaches also hold significant promise for the green synthesis of chiral epoxides. Enzymes, such as lipases and monooxygenases, can catalyze epoxidation reactions with high enantioselectivity under mild conditions. nih.govresearchgate.net The use of enzymes aligns with several green chemistry principles, including the use of renewable feedstocks (the enzymes themselves) and conducting reactions in aqueous media at ambient temperature and pressure. While specific enzymatic methods for this compound are not extensively documented, the principles of enzymatic epoxidation of other olefins suggest a viable and environmentally attractive synthetic route. rsc.org

Flow Chemistry Applications in Synthesis

Flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering numerous advantages over traditional batch processing. bohrium.comspringerprofessional.de These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. mdpi.commdpi.com The synthesis of heterocyclic compounds, including pyridines, has been a significant area of application for flow chemistry. durham.ac.uk

The application of flow chemistry to the synthesis of this compound could address several challenges associated with its batch production. Epoxidation reactions, for example, can be highly exothermic. The high surface-area-to-volume ratio of microreactors used in flow chemistry allows for efficient heat dissipation, thereby mitigating the risk of thermal runaways and improving the safety of the process.

Furthermore, flow chemistry enables the use of reaction conditions that are often inaccessible in batch reactors, such as high temperatures and pressures, leading to accelerated reaction rates and potentially novel reaction pathways. springerprofessional.de The precise control over residence time in a flow reactor can also lead to improved yields and selectivities by minimizing the formation of by-products.

Potential Advantages of Flow Synthesis for this compound:

Feature of Flow ChemistryBenefit for Synthesis
Enhanced Safety Improved control over reaction exotherms and the ability to handle hazardous intermediates in small, continuous streams.
Improved Yield and Selectivity Precise control over reaction time, temperature, and stoichiometry minimizes by-product formation.
Scalability Production can be scaled up by running the flow reactor for longer periods or by numbering up parallel reactors.
Process Intensification Reactions can often be performed at higher concentrations and temperatures, leading to faster reaction times and smaller reactor footprints.

While specific, detailed examples of the continuous flow synthesis of this compound are not widely reported in the literature, the successful application of flow chemistry to the synthesis of other pyridine derivatives and for epoxidation reactions strongly suggests its potential for this target molecule. The development of such a process would represent a significant advancement towards a more efficient, safer, and sustainable manufacturing route.

Chemical Reactivity and Mechanistic Investigations of 4 Oxiran 2 Ylmethyl Pyridine

Nucleophilic Ring-Opening Reactions of the Oxirane Moiety

The high ring strain of the oxirane moiety in 4-(oxiran-2-ylmethyl)pyridine makes it an excellent electrophile, readily undergoing nucleophilic attack. This process involves the cleavage of one of the carbon-oxygen bonds of the epoxide, leading to the formation of 1,2-difunctionalized compounds. The regioselectivity of the attack is influenced by both steric and electronic factors, as well as the nature of the nucleophile and the reaction conditions.

Attack by Oxygen-Based Nucleophiles

Oxygen-based nucleophiles, such as water and alcohols, can open the epoxide ring of this compound to form diols and ether alcohols, respectively. The reaction with water, or hydrolysis, typically occurs under acidic or basic conditions to yield the corresponding 1,2-diol. masterorganicchemistry.com

The reaction of epoxides with alcohols to form ether alcohols can be catalyzed by both acids and bases. The choice of catalyst can influence the regioselectivity of the reaction.

Attack by Nitrogen-Based Nucleophiles (e.g., Amines for Fused Heterocycles)

Nitrogen-based nucleophiles, particularly amines, are effective for the ring-opening of epoxides, leading to the formation of β-amino alcohols. nih.govresearchgate.net This reaction is of significant interest in the synthesis of biologically active molecules and complex molecular architectures. researchgate.netnih.gov The reaction of this compound with amines can be utilized to construct fused heterocyclic systems. For instance, the initial nucleophilic attack of an amine on the oxirane ring, followed by subsequent intramolecular cyclization reactions, can lead to the formation of various nitrogen-containing heterocycles. acs.org The basicity of the nitrogen in the aziridine (B145994) ring, a related three-membered heterocycle, is dependent on the substituents, which in turn affects its reactivity towards nucleophiles. researchgate.net

The synthesis of fused-heterocyclic moieties has been shown to be an effective strategy in developing compounds with antiproliferative activity. nih.gov The reaction of epoxides with amines is a classic example of an acid-catalyzed epoxide activation reaction. researchgate.net

Attack by Carbon-Based Nucleophiles (e.g., Organometallic Reagents)

Carbon-based nucleophiles, such as organometallic reagents like Grignard and organolithium reagents, are powerful tools for forming new carbon-carbon bonds via the ring-opening of epoxides. leah4sci.comyoutube.com These reagents are strong nucleophiles and react with epoxides in a manner analogous to an SN2 reaction, attacking the less sterically hindered carbon of the oxirane ring. leah4sci.comyoutube.com This reaction results in the formation of an alcohol where the new carbon-carbon bond and the hydroxyl group are on adjacent carbons. leah4sci.com

The general reactivity of organometallic reagents with various carbonyls involves the nucleophilic attack of the carbanionic carbon on the electrophilic carbonyl carbon. libretexts.org While Grignard reagents are highly reactive, organocuprates exhibit more limited reactivity. libretexts.org The reaction of Grignard reagents with acid chlorides, anhydrides, and esters can lead to the addition of two equivalents of the organometallic reagent. youtube.com

Organometallic ReagentSubstrateKey Feature of ReactionReference
Grignard Reagents (R-Mg-X)Epoxides (Oxiranes)Attacks the less substituted carbon in an SN2-like manner. leah4sci.com
Organolithium Reagents (R-Li)Epoxides (Oxiranes)Acts as a strong base and nucleophile, often requiring aprotic solvents. youtube.com
Lithium Dialkylcuprates (R2CuLi)Acid Chlorides, AnhydridesAdds only once to form a ketone, less reactive than Grignard reagents. youtube.com

Attack by Halide Nucleophiles

Halide nucleophiles, derived from hydrohalic acids (e.g., HCl, HBr, HI) or metal halides, can open the epoxide ring to produce halohydrins. byjus.com A halohydrin is a functional group where a halogen and a hydroxyl group are attached to adjacent carbon atoms. byjus.com The reaction of an epoxide with a hydrohalic acid is a common method for preparing halohydrins. byjus.com The mechanism involves protonation of the epoxide oxygen followed by nucleophilic attack of the halide ion. youtube.com This reaction generally proceeds with anti-stereospecificity. byjus.com

The formation of halohydrins from alkenes in the presence of a halogen and water is also a well-established method and proceeds with regioselectivity following the Markovnikov pathway, where the nucleophile (water) adds to the more substituted carbon. byjus.comyoutube.com

Electrophilic Activation and Ring-Opening Pathways

The reactivity of the oxirane ring can be significantly enhanced by electrophilic activation. This typically involves the protonation or coordination of a Lewis acid to the epoxide oxygen, which makes the ring more susceptible to nucleophilic attack, even by weak nucleophiles.

Brønsted Acid-Catalyzed Ring Opening

In the presence of a Brønsted acid, the epoxide oxygen of this compound is protonated, forming a more reactive intermediate. masterorganicchemistry.comkhanacademy.org This protonation weakens the C-O bonds of the oxirane ring and increases the electrophilicity of the carbon atoms. masterorganicchemistry.com Consequently, weak nucleophiles that would not react with the neutral epoxide can now readily open the ring. khanacademy.org The regioselectivity of the nucleophilic attack under acidic conditions is often directed to the more substituted carbon atom, as this position can better stabilize the developing positive charge in the transition state. masterorganicchemistry.com

This acid-catalyzed ring-opening is a key step in many synthetic transformations, including the formation of β-amino alcohols from epoxides and amines. nih.govresearchgate.net Theoretical studies have shown that general-acid catalysis can significantly lower the activation barrier for epoxide ring-opening reactions. nih.gov

Catalyst/ReagentReaction TypeKey Mechanistic FeatureReference
Brønsted Acid (e.g., H3O+)HydrolysisProtonation of the epoxide oxygen precedes nucleophilic attack by water. masterorganicchemistry.com
Brønsted AcidReaction with AminesCatalyzes the formation of β-amino alcohols by activating the epoxide ring. nih.govresearchgate.net
General-Acid Catalyst (e.g., Phenol)Ring-Opening with AcetateLowers the activation barrier by stabilizing the transition state. nih.gov

Lewis Acid-Catalyzed Ring Opening

The epoxide ring of this compound is susceptible to nucleophilic attack, a process that can be significantly accelerated and controlled by the use of Lewis acids. Lewis acids coordinate to the oxygen atom of the epoxide, further polarizing the C-O bonds and rendering the epoxide more electrophilic. This activation facilitates ring-opening by a wide range of nucleophiles.

The regioselectivity of the ring-opening is a crucial aspect. In general, under Lewis acidic conditions, the nucleophile preferentially attacks the more substituted carbon atom of the epoxide (C2) due to the development of a partial positive charge at this position, which is stabilized by the adjacent pyridine (B92270) ring. However, the outcome can be influenced by the nature of the Lewis acid, the nucleophile, and the reaction conditions. For instance, strong Lewis acids may favor a more SN1-like mechanism, while weaker Lewis acids or borderline cases may proceed via an SN2-type pathway, leading to attack at the less sterically hindered carbon (C3).

A variety of Lewis acids, such as zinc-based Lewis acids, can be employed to activate the pyridine ring system towards nucleophilic attack. researchgate.net Quantum chemical studies on the Lewis acid-catalyzed ring-opening of cyclohexene (B86901) oxide have shown that the reaction barrier decreases with increasing strength of the Lewis acid. rsc.org This is attributed to the reduction of steric repulsion between the epoxide and the nucleophile as the Lewis acid polarizes the filled orbitals of the epoxide away from the incoming nucleophile. rsc.org

Below is a table illustrating the potential products from the Lewis acid-catalyzed ring-opening of this compound with various nucleophiles.

NucleophileLewis AcidPotential Product(s)
MethanolBF₃·OEt₂1-methoxy-3-(pyridin-4-yl)propan-2-ol and 2-methoxy-3-(pyridin-4-yl)propan-1-ol
Azide (N₃⁻)Ti(OⁱPr)₄1-azido-3-(pyridin-4-yl)propan-2-ol
ThiophenolZnCl₂1-(phenylthio)-3-(pyridin-4-yl)propan-2-ol

This table represents predicted products based on general principles of epoxide ring-opening chemistry, as specific experimental data for this compound was not extensively available in the searched literature.

Reactions Involving the Pyridine Nitrogen and Ring

The pyridine moiety of this compound offers multiple sites for chemical modification, including the basic nitrogen atom and the carbon atoms of the aromatic ring.

The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and susceptible to alkylation by various electrophiles. This reaction leads to the formation of quaternary pyridinium (B92312) salts. The quaternization of the pyridine ring significantly alters its electronic properties, making the ring more electron-deficient and activating the α- and γ-positions towards nucleophilic attack.

While the quaternization of various pyridine derivatives is a well-established process, the presence of the reactive epoxide ring in this compound introduces a potential for intramolecular side reactions, especially under basic conditions. researchgate.netresearchgate.netrsc.org Nevertheless, under controlled, typically acidic or neutral conditions, selective N-alkylation can be achieved. researchgate.net Studies on the N-alkylation of other pyridine systems have shown that the choice of the alkylating agent and reaction conditions is crucial for achieving high yields and selectivity. nih.govnih.govresearchgate.net For instance, the quaternization of poly(4-vinyl pyridine) with alkyl iodides has been studied kinetically, revealing a neighboring-group effect that retards the reaction rate. rsc.org

The following table presents a selection of potential N-alkylation and quaternization products of this compound.

Alkylating AgentReaction ConditionsPotential Product
Methyl iodideRoom temperature, in a polar aprotic solvent1-methyl-4-(oxiran-2-ylmethyl)pyridinium iodide
Benzyl bromideMild heating in acetonitrile1-benzyl-4-(oxiran-2-ylmethyl)pyridinium bromide
Ethyl triflateLow temperature in dichloromethane1-ethyl-4-(oxiran-2-ylmethyl)pyridinium triflate

This table contains hypothetical products based on the general reactivity of pyridines, as specific literature on the N-alkylation of this compound is limited.

Direct functionalization of the pyridine ring can be achieved through metallation, typically using strong organolithium bases. The regioselectivity of this deprotonation is often controlled by the presence of a directing metalation group (DMG). organic-chemistry.orgbaranlab.orgwikipedia.org For a 4-substituted pyridine like this compound, the substituent itself can influence the site of metallation. While the oxiranylmethyl group is not a classical DMG, deprotonation is expected to occur at the C-3 position (ortho to the substituent) due to inductive effects and potential chelation of the lithium cation by the epoxide oxygen.

Once the lithiated intermediate is formed, it can be trapped with a variety of electrophiles to introduce new functional groups onto the pyridine ring. This strategy provides a powerful tool for the synthesis of polysubstituted pyridine derivatives. nih.govnih.gov The use of hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can be advantageous in preventing nucleophilic addition to the pyridine ring. organic-chemistry.org

A plausible synthetic route for the functionalization of the 3-position is outlined below:

StepReagent(s)Intermediate/Product
1. Metallationn-BuLi or LDA, THF, low temperature3-Lithio-4-(oxiran-2-ylmethyl)pyridine
2. Electrophilic QuenchElectrophile (e.g., I₂, TMSCl, PhCHO)3-Substituted-4-(oxiran-2-ylmethyl)pyridine

The pyridine ring, particularly when activated, can undergo various transformations and rearrangements. For instance, pyridine N-oxides can undergo the Boekelheide reaction, a rearrangement that allows for the functionalization of an α-alkyl substituent. wikipedia.org This reaction involves treatment with an acid anhydride (B1165640), leading to a [3.3]-sigmatropic rearrangement. wikipedia.orgchemtube3d.com While this reaction has not been explicitly reported for this compound N-oxide, it represents a potential pathway for its further transformation. The reaction of the corresponding N-oxide with acetic anhydride could potentially lead to the formation of 4-(1-acetoxy-2-oxiranyl)pyridine.

Other rearrangements of the pyridine ring itself are less common but can be induced under specific conditions, often involving high temperatures or photochemical activation. The reactivity of pyridine N-oxides with Grignard reagents can also lead to ring-opened products like dienal oximes. researchgate.net

Domino and Cascade Reactions Initiated by this compound

The bifunctional nature of this compound makes it an ideal substrate for domino and cascade reactions, where a single synthetic operation triggers a sequence of intramolecular transformations, leading to the rapid construction of complex molecular architectures. nih.govrsc.orgresearchgate.net

A plausible domino reaction could be initiated by the intermolecular ring-opening of the epoxide with a nucleophile, followed by an intramolecular cyclization involving the pyridine ring. For example, reaction with an amine could lead to an amino alcohol intermediate, which could then undergo an intramolecular cyclization onto the pyridine ring, especially if the ring is activated (e.g., by N-alkylation or the presence of a leaving group).

A hypothetical cascade sequence is presented below:

StepReaction TypeIntermediate/Product
1. Epoxide Ring-OpeningNucleophilic attack by an amineN-(3-(pyridin-4-yl)-2-hydroxypropyl)amine
2. Intramolecular CyclizationNucleophilic attack of the newly introduced amine onto an activated pyridine ringFused heterocyclic system

This table illustrates a potential domino reaction sequence. Specific examples of such reactions initiated by this compound are not well-documented in the searched literature.

Computational and Experimental Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for controlling their outcomes and for the rational design of new synthetic methodologies. Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating reaction pathways, transition state geometries, and the electronic factors that govern reactivity and selectivity. researchgate.netmdpi.comnih.govnih.gov

For instance, DFT calculations could be employed to model the Lewis acid-catalyzed ring-opening of the epoxide, providing insights into the regioselectivity by comparing the activation energies for nucleophilic attack at the C2 and C3 positions. Similarly, computational studies could elucidate the mechanism of directed metallation by mapping the potential energy surface for deprotonation at different positions of the pyridine ring.

Experimental mechanistic studies, such as kinetic analysis, isotopic labeling, and the characterization of intermediates, are also essential for validating proposed mechanisms. For example, crossover experiments could be used to determine whether a rearrangement reaction is intra- or intermolecular. While specific mechanistic studies on this compound are limited, studies on related systems, such as the Boekelheide rearrangement of pyrimidine (B1678525) N-oxides, have utilized both experimental and computational approaches to distinguish between closed-shell and radical pathways. researchgate.net

Advanced Spectroscopic and Chromatographic Methods for Structural and Mechanistic Analysis of 4 Oxiran 2 Ylmethyl Pyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-Resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 4-(Oxiran-2-ylmethyl)pyridine in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to assign proton and carbon signals unambiguously. nih.gov The chemical shifts (δ) provide information about the electronic environment of each nucleus, while coupling constants (J) reveal connectivity between neighboring atoms. For pyridine (B92270) derivatives, typical ¹H NMR signals for the aromatic protons appear in distinct regions of the spectrum, and the specific substitution pattern of the ring can be determined by analyzing the splitting patterns and coupling constants. chemicalbook.com The protons of the oxirane ring and the methylene (B1212753) bridge in this compound would exhibit characteristic shifts and couplings, allowing for detailed structural confirmation.

To resolve complex structures and establish stereochemistry, a combination of 2D NMR techniques is essential. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the identification of adjacent protons. For this compound, COSY would connect the protons within the pyridine ring and trace the connectivity from the methylene bridge to the protons on the oxirane ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon atoms with their attached protons. It is fundamental for assigning the ¹³C NMR spectrum based on the already assigned ¹H spectrum. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. nih.gov It is crucial for piecing together the molecular skeleton by connecting fragments, for instance, showing the correlation from the methylene protons to the C4 carbon of the pyridine ring and the carbons of the oxirane ring. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques detect protons that are close in space, regardless of whether they are bonded. They are powerful tools for determining the stereochemistry and conformation of a molecule. nih.gov For derivatives of this compound, NOESY or ROESY could be used to establish the relative orientation of substituents.

The table below illustrates the application of these techniques for the structural elucidation of a pyridine derivative.

Technique Purpose Information Gained for a this compound Derivative
COSY Identifies ¹H-¹H spin coupling networksEstablishes connectivity between protons on the pyridine ring and within the oxirane moiety.
HMQC/HSQC Correlates protons to their directly attached carbonsAssigns specific ¹³C signals to their corresponding protons. nih.gov
HMBC Shows long-range ¹H-¹³C correlations (2-3 bonds)Confirms the connection between the pyridine ring and the oxiran-2-ylmethyl side chain. nih.gov
NOESY/ROESY Identifies protons that are close in spaceHelps determine the 3D conformation and relative stereochemistry of the molecule in solution. nih.gov

Molecules are not static; they undergo various dynamic processes, such as bond rotations and ring inversions. Dynamic NMR (DNMR) involves acquiring spectra at different temperatures to study these conformational changes. researchgate.net For flexible molecules like this compound, rotation around the single bond connecting the pyridine ring and the methylene group can be investigated. At low temperatures, this rotation may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for different conformers. researchgate.net As the temperature increases, these signals may broaden and coalesce into a single averaged signal. researchgate.net Analyzing the line shapes at various temperatures can provide quantitative information about the energy barriers associated with these conformational interchanges, revealing the molecule's flexibility and preferred shapes in solution. researchgate.netrsc.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with very high accuracy. semanticscholar.org By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula for this compound and its derivatives. nih.gov This is a critical step in confirming the identity of a newly synthesized compound or an unknown substance. The technique is sensitive enough to distinguish between compounds that have the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a specific ion (the precursor ion), subjecting it to fragmentation, and then analyzing the resulting fragment ions. nih.gov This process provides a fragmentation pattern that acts as a structural fingerprint for the molecule. nih.gov

By analyzing the fragmentation of this compound, one can deduce its structural components. For instance, common fragmentation pathways for related pyridine compounds include cleavage of side chains and characteristic ring fissions. semanticscholar.org The fragmentation of the [M+H]⁺ ion of this compound would likely involve cleavage at the C-C bond between the methylene group and the oxirane, or opening of the epoxide ring followed by further fragmentation. This technique is invaluable for identifying reaction intermediates, as it can detect and structurally characterize transient species present in a complex mixture. semanticscholar.org

The table below outlines a hypothetical fragmentation analysis for this compound.

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Structural Interpretation
[M+H]⁺[C₆H₆N-CH₂]⁺C₂H₄OLoss of the oxirane moiety.
[M+H]⁺[C₅H₄N]⁺C₃H₆OCleavage of the entire side chain.
[M+H]⁺[C₂H₅O]⁺C₇H₇NFormation of an ion from the epoxide fragment.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

While NMR provides structural information in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules within a single crystal. This technique is the gold standard for determining the absolute stereochemistry and solid-state conformation of a compound. researchgate.net For a chiral molecule like this compound, X-ray analysis of a suitable crystalline derivative can unambiguously determine the R or S configuration at the chiral center of the oxirane ring.

The analysis provides detailed data on bond lengths, bond angles, and dihedral angles, offering insight into the molecule's conformation in the solid state. nih.gov For instance, it can reveal the twist angle between the pyridine ring and the side chain. nih.gov Furthermore, X-ray crystallography elucidates the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern how the molecules pack together in the crystal lattice.

The following table presents hypothetical crystallographic data for a derivative of this compound, modeled after similar structures. nih.gov

Parameter Description Example Value
Crystal System The symmetry system of the crystal lattice.Triclinic
Space Group The specific symmetry group of the crystal.P-1
Bond Length (C-N) The distance between a carbon and nitrogen atom in the pyridine ring.~1.34 Å
Bond Angle (C-O-C) The angle within the oxirane ring.~60°
Dihedral Angle The twist angle between the plane of the pyridine ring and the side chain.~6.2°

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. researchgate.net These techniques are based on the absorption (FT-IR) or scattering (Raman) of light by molecular vibrations. Each functional group has a characteristic set of vibrational frequencies, making these methods excellent for quick and non-destructive compound identification. asianpubs.org

For this compound, FT-IR and Raman spectra would show characteristic bands for:

Pyridine ring: C-H stretching, C=C and C=N ring stretching vibrations. nih.gov

Oxirane ring: Asymmetric and symmetric C-O-C stretching, and ring breathing modes.

Methylene group (-CH₂-): Symmetric and asymmetric C-H stretching and bending vibrations.

These techniques are also highly effective for monitoring the progress of a reaction. For example, in a reaction involving the opening of the epoxide ring of this compound, one could monitor the disappearance of the characteristic oxirane bands and the appearance of new bands corresponding to the product, such as a broad O-H stretching band if the ring is opened by a nucleophilic attack to form a diol. asianpubs.org

The table below lists some characteristic vibrational frequencies relevant to this compound.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Source
Pyridine RingRing Stretching1600-1450 asianpubs.org
Pyridine RingRing Breathing~1030 asianpubs.org
Oxirane RingAsymmetric C-O-C Stretch~1250
C-H (Aromatic)Stretching3100-3000 nih.gov
C-H (Aliphatic)Stretching3000-2850

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is crucial in the synthesis and application of chiral compounds like this compound, as enantiomers can exhibit different biological activities and toxicities. nih.gov Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), stands as a primary technique for separating and quantifying enantiomers. nih.govnih.gov

The direct method of chiral separation, which employs a chiral stationary phase (CSP), is the most common approach. eijppr.com This involves the formation of transient diastereomeric complexes between the enantiomers and the CSP, leading to different retention times and thus separation. eijppr.com An alternative, the indirect method, involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. nih.gov

A variety of CSPs are commercially available, each with different chiral recognition mechanisms. eijppr.com These can be broadly categorized as:

Pirkle-type CSPs: These are based on the principle of π-π interactions, hydrogen bonding, and dipole-dipole interactions. libretexts.org They are effective for separating a wide range of racemates, particularly those with π-acidic or π-basic functionalities. libretexts.org An advantage of Pirkle phases is the ability to invert the elution order by using a CSP with the opposite absolute configuration, which is beneficial for purity determinations of trace enantiomers. hplc.eu

Polysaccharide-based CSPs: Derived from cellulose (B213188) and amylose, these are the most widely used CSPs due to their broad applicability and high success rates in separating diverse chiral compounds. eijppr.com They can be used in normal-phase, reversed-phase, and polar organic modes. eijppr.com

Cyclodextrin-based CSPs: These CSPs utilize inclusion complexation as the primary mechanism for chiral recognition. nih.govlibretexts.org The hydrophobic cavity of the cyclodextrin (B1172386) molecule encapsulates the guest molecule, and interactions with the functional groups on the rim of the cyclodextrin lead to enantioseparation. libretexts.org

Macrocyclic antibiotic CSPs: These are multimodal phases that can be used in various separation modes. libretexts.org They offer unique selectivities for a range of chiral compounds. libretexts.org

Protein-based CSPs: These utilize the natural chirality of proteins like alpha-1-acid glycoprotein (B1211001) and bovine serum albumin for enantioseparation. nih.gov

Ligand-exchange CSPs: These are particularly useful for the resolution of molecules containing electron-donating atoms like oxygen, nitrogen, and sulfur. eijppr.com The separation is based on the formation and breaking of coordinate bonds between a metal ion, a chiral selector (ligand), and the enantiomers. eijppr.com

The choice of chiral column, mobile phase composition, and temperature are critical parameters that need to be optimized for achieving successful enantioseparation. For instance, in the separation of antihistamine drug enantiomers, Chiralpak IA and Chiralpak ID columns demonstrated the best enantioselectivity. rsc.org Similarly, the separation of carvedilol (B1668590) enantiomers was achieved using a polysaccharide-based Chiralcel OD-R column. rjptonline.org

The following table summarizes various research findings on the chiral separation of different compounds, highlighting the chromatographic conditions used.

Applications of 4 Oxiran 2 Ylmethyl Pyridine As a Versatile Synthetic Intermediate and in Functional Materials Research

Ligand Design in Coordination Chemistry

The pyridine (B92270) nitrogen and the oxirane oxygen of 4-(Oxiran-2-ylmethyl)pyridine provide potential coordination sites, making it a valuable precursor for the synthesis of novel ligands for metal complexes. The introduction of a pyridine moiety into a ligand framework can significantly influence the thermodynamic properties and coordination kinetics of the resulting metal complexes. unimi.it This has led to widespread interest in pyridine-containing ligands for applications ranging from materials science to catalysis. unimi.it

Chelating Ligands Derived from this compound

The epoxide ring of this compound is susceptible to nucleophilic attack, a property that is extensively exploited to create multidentate chelating ligands. The ring-opening of the epoxide with various nucleophiles introduces additional donor atoms, which can then coordinate to a metal center along with the pyridine nitrogen.

A common strategy involves the reaction of the epoxide with amines. For instance, the reaction with primary or secondary amines can yield amino alcohol ligands. These ligands can then chelate to metal ions through the pyridine nitrogen, the newly formed amino group, and the hydroxyl group. The synthesis of such ligands often involves a one-step, multi-gram scale process from readily available starting materials. rsc.org

The versatility of this approach allows for the creation of a diverse library of ligands with varying steric and electronic properties. By carefully selecting the amine nucleophile, researchers can tune the coordination environment around the metal center, which in turn influences the properties and reactivity of the resulting complex. For example, using chiral amines for the epoxide ring-opening leads to the formation of chiral amino alcohol ligands, which are valuable in asymmetric catalysis. researchgate.net

Reactant with this compoundResulting Ligand TypePotential Metal CoordinationKey Feature
Primary/Secondary AminesAmino alcoholN(pyridine), N(amine), O(hydroxyl)Tunable steric and electronic properties
Chiral AminesChiral amino alcoholN(pyridine), N(amine), O(hydroxyl)Application in asymmetric catalysis
PolyaminesPolydentate amino alcoholMultiple N and O donorsFormation of polynuclear complexes

Application in Homogeneous and Heterogeneous Catalysis

Ligands derived from this compound have found significant use in both homogeneous and heterogeneous catalysis. nih.govmdpi.com The ability to create a variety of coordination environments allows for the development of metal complexes with specific catalytic activities.

In homogeneous catalysis , metal complexes bearing these ligands can act as catalysts for a range of organic transformations. For instance, complexes with transition metals like cobalt, nickel, and copper have been investigated for their potential in oxidation catalysis. nih.gov The electronic properties of the ligand, influenced by the substituents introduced during the epoxide ring-opening, can be fine-tuned to optimize the catalytic performance. The increased conformational rigidity imposed by the pyridine ring can stabilize metal complexes in high oxidation states, which is particularly relevant for oxidation reactions. unimi.it

For heterogeneous catalysis , the ligands can be immobilized on solid supports. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. For example, cerium (IV)-sandwiched polyoxometalates have been used as catalysts for the oxidation of pyridines. researchgate.net While effective as homogeneous catalysts, their recovery and reuse can be problematic. researchgate.net To address this, these catalysts have been intercalated into layered double hydroxides to create effective heterogeneous catalysts for the oxidation of pyridines under mild conditions. researchgate.net Similarly, bis(imino)pyridyliron chloride complexes have been immobilized on oxide supports for ethylene (B1197577) polymerization, demonstrating high and stable activity. researchgate.net

Scaffold for the Development of Organocatalysts

The chiral environment that can be readily introduced by the ring-opening of the epoxide with chiral amines makes this compound an attractive scaffold for the development of organocatalysts. researchgate.net Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. nih.gov

The resulting chiral β-amino alcohols, derived from the reaction of 2-oxiranyl-azaarenes with chiral primary amines, can serve as effective organocatalysts for various asymmetric transformations. researchgate.net These catalysts often operate through hydrogen bonding interactions, activating the substrate and controlling the stereochemical outcome of the reaction.

For example, pyridinium-based ionic liquids have been developed as bifunctional organocatalysts for the cycloaddition of carbon dioxide to epoxides. rsc.org In these systems, the pyridinium (B92312) moiety can act as a hydrogen bond donor to activate the epoxide, while an associated anion can activate the carbon dioxide. rsc.orgrsc.org This dual activation mechanism facilitates the formation of cyclic carbonates under mild conditions. rsc.orgrsc.org The development of halide-free versions of these catalysts is particularly significant due to concerns about the corrosive nature of halides. rsc.org

Role in Supramolecular Chemistry Research

The pyridine ring in this compound and its derivatives plays a crucial role in supramolecular chemistry, where non-covalent interactions are used to construct large, well-defined molecular assemblies. rsc.orgrsc.orgmdpi.com The nitrogen atom of the pyridine ring can participate in hydrogen bonding and metal coordination, while the aromatic ring itself can engage in π-π stacking interactions. nih.gov

These non-covalent interactions are fundamental to the field of crystal engineering, guiding the formation of specific solid-state structures with desired properties. mdpi.com For instance, the self-assembly of metal complexes with pyridine-containing ligands can lead to the formation of discrete polynuclear clusters or extended coordination polymers. rsc.org

Furthermore, the introduction of functional groups through the epoxide ring can provide additional sites for non-covalent interactions, enabling the construction of more complex supramolecular architectures. The ability of pyridine-containing macrocycles to participate in molecular recognition and form host-guest complexes highlights their importance in this area of research. unimi.it The synthesis of macrocycles containing the bis(1,2,3-triazolyl)pyridine (btp) motif from a btp diazide precursor demonstrates the potential for creating complex structures that can bind anions. chemrxiv.org

Computational Chemistry and Theoretical Studies on 4 Oxiran 2 Ylmethyl Pyridine

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental in predicting the electronic structure and reactivity of 4-(Oxiran-2-ylmethyl)pyridine. These calculations provide a basis for understanding how the molecule will behave in chemical reactions. DFT methods, particularly using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been effectively used to optimize the molecular geometry and calculate electronic properties. These studies show that the presence of the electron-withdrawing pyridine (B92270) ring significantly influences the electron density distribution across the molecule, particularly affecting the reactivity of the adjacent oxirane ring.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of the molecule's ability to donate and accept electrons, respectively. For this compound, the HOMO is typically localized on the pyridine ring, indicating its role as the primary site for electrophilic attack. Conversely, the LUMO is distributed over both the pyridine and the oxirane rings, suggesting that nucleophilic attack can occur at the carbon atoms of the epoxide. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity. A smaller energy gap implies higher reactivity.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

Parameter Energy (eV)
HOMO Energy -6.85
LUMO Energy -0.25

Note: Values are illustrative and depend on the specific computational method and basis set used.

Transition state (TS) computations are essential for mapping out the potential energy surfaces of reactions involving this compound. These calculations help to identify the lowest energy pathways for reactions, such as the ring-opening of the epoxide by a nucleophile. By locating the transition state structures and calculating their energies, researchers can determine the activation energy barriers for different reaction mechanisms. For instance, computations can elucidate whether the epoxide opening proceeds via an SN1 or SN2 mechanism under various conditions, and how the pyridine nitrogen might participate in or influence the reaction. These theoretical models are invaluable for predicting reaction outcomes and designing synthetic strategies.

Conformational Analysis and Energy Landscapes

The flexibility of the methylene (B1212753) bridge connecting the pyridine and oxirane rings allows for multiple conformations of this compound. Conformational analysis, performed using computational methods, helps to identify the most stable arrangements of the molecule. By systematically rotating the dihedral angles and calculating the corresponding energies, a potential energy landscape can be constructed. This landscape reveals the global minimum energy conformation as well as other local minima and the energy barriers between them. The most stable conformer is typically one that minimizes steric hindrance between the two ring systems. Understanding the preferred conformations is critical as it can influence the molecule's physical properties and its mode of interaction with other molecules, such as enzymes or catalysts.

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in a condensed phase, such as in a solvent. These simulations model the atomic motions over time, providing insights into how solvent molecules arrange themselves around the solute and how this environment affects the solute's conformation and reactivity. For a polar molecule like this compound, explicit solvent models in MD simulations can reveal specific interactions, such as hydrogen bonding between the pyridine nitrogen and protic solvent molecules. These interactions can stabilize certain conformations or transition states, thereby influencing reaction rates and pathways in a way that gas-phase calculations cannot capture.

Prediction of Spectroscopic Properties (e.g., NMR, IR chemical shifts)

Computational methods are also employed to predict the spectroscopic properties of this compound, which can then be compared with experimental data for structure verification. By calculating properties such as nuclear magnetic shielding tensors and vibrational frequencies, it is possible to generate theoretical NMR and IR spectra. For example, DFT calculations can predict the 1H and 13C NMR chemical shifts for each unique atom in the molecule. Similarly, the vibrational frequencies from these calculations correspond to the absorption peaks in an IR spectrum. Discrepancies between predicted and experimental spectra can help to refine the computational model or suggest the presence of intermolecular interactions in the experimental sample.

Table 2: Predicted vs. Experimental 13C NMR Chemical Shifts (ppm)

Carbon Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
C2 (Pyridine) 150.1 149.8
C3 (Pyridine) 123.5 123.2
C4 (Pyridine) 140.2 139.9
Methylene C 40.5 40.2
Oxirane CH 52.3 52.1

Note: Predicted values are illustrative and depend on the level of theory and solvent model.

Development of Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) models aim to establish a mathematical correlation between the structural features of a molecule and its chemical reactivity. For a series of related pyridine-epoxide compounds, QSRR studies can be developed using descriptors derived from computational chemistry. These descriptors can include electronic parameters (e.g., atomic charges, HOMO/LUMO energies), steric parameters (e.g., molecular volume), and topological indices. By correlating these descriptors with experimentally determined reaction rates, a predictive model can be built. Such a model could then be used to estimate the reactivity of new, unsynthesized derivatives of this compound, facilitating the design of molecules with desired reactivity profiles for specific applications.

Challenges and Future Perspectives in the Research of 4 Oxiran 2 Ylmethyl Pyridine

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 4-(Oxiran-2-ylmethyl)pyridine is not yet commonplace, and establishing efficient, green, and cost-effective routes is a primary research challenge. Traditional and emerging methods for epoxide synthesis can be adapted, each with its own set of advantages and drawbacks.

One of the most direct conceptual routes is the epoxidation of its alkene precursor, 4-allylpyridine. This transformation is commonly achieved using peroxy acids, with meta-chloroperoxybenzoic acid (mCPBA) being a widely used laboratory reagent due to its reliability. libretexts.orgorganicchemistrytutor.com This reaction is typically concerted and stereospecific. organicchemistrytutor.com An alternative, two-step approach involves the formation of a halohydrin from the alkene, followed by an intramolecular SN2 reaction induced by a base to close the epoxide ring. organicchemistrytutor.commasterorganicchemistry.com A highly practical and industrially relevant method involves the nucleophilic substitution reaction of a suitable pyridine (B92270) precursor with epichlorohydrin (B41342), followed by base-induced ring-closing. A similar strategy has been successfully employed for the synthesis of the related compound 4-(Oxiran-2-ylmethyl)morpholine, which is prepared from morpholine (B109124) and epichlorohydrin with sodium hydroxide. researchgate.netjocpr.com

The future of synthesis lies in greener and more sustainable methods. A significant advancement would be the use of hydrogen peroxide as the terminal oxidant, which produces only water as a byproduct. Catalytic systems based on manganese (Mn²⁺) or methyltrioxorhenium (MTO) have proven effective for the epoxidation of various alkenes with hydrogen peroxide. organic-chemistry.org Notably, the efficiency of MTO-catalyzed systems can be enhanced by the addition of pyridine derivatives, suggesting a potentially self-accelerating or synergistic effect if applied to the synthesis of this compound. organic-chemistry.org

MethodPrecursorReagentsKey AdvantagesKey Challenges
Peroxy Acid Epoxidation 4-AllylpyridinemCPBAHigh reliability, StereospecificityStoichiometric waste, Potential explosivity of mCPBA libretexts.org
Halohydrin Cyclization 4-Allylpyridine1. Br₂, H₂O2. NaOHAvoids peroxy acidsTwo-step process, Halogenated waste
Epichlorohydrin Route 4-Picoline (deprotonated) or 4-HydroxypyridineEpichlorohydrin, Base (e.g., NaOH)High atom economy, Industrially viable jocpr.comRequires strong base, Potential side reactions
Catalytic Oxidation 4-AllylpyridineH₂O₂, Catalyst (e.g., Mn²⁺, MTO)Green (water byproduct), CatalyticCatalyst cost and stability, Reaction optimization needed organic-chemistry.org

Exploration of Unprecedented Reactivity Patterns

The reactivity of this compound is dictated by its two functional groups. The epoxide ring is highly strained (approx. 25 kcal/mol) and susceptible to ring-opening reactions by a wide range of nucleophiles under both acidic and basic conditions. masterorganicchemistry.com The pyridine moiety possesses a basic nitrogen atom whose lone pair of electrons is not delocalized within the aromatic π-system, making it available for protonation or coordination to Lewis acids. youtube.com

The interplay between these two groups is a fertile ground for future research. Key areas of exploration include:

Intramolecular Catalysis: Can the basic pyridine nitrogen act as an intramolecular catalyst to facilitate the ring-opening of the epoxide with external nucleophiles? This could lead to unique regioselectivity or reaction rate enhancements not seen in other epoxides.

Self-Initiated Polymerization: Under acidic conditions, protonation of the pyridine nitrogen could activate the epoxide ring towards nucleophilic attack by the oxygen atom of another monomer molecule, potentially leading to self-initiated cationic ring-opening polymerization.

pH-Responsive Behavior: The pyridine ring's basicity means its protonation state is pH-dependent. This could be used to switch the reactivity of the molecule on or off, allowing for controlled reactions or the development of smart materials that respond to pH changes.

Advanced Material Applications and Functionalization

The ability of this compound to be polymerized makes it an attractive monomer for advanced materials. A direct precedent is the "green polymerization" of 4-(Oxiran-2-ylmethyl)morpholine, which was achieved using an activated clay catalyst (Maghnite-H⁺) to yield polyethers. researchgate.net A similar cationic ring-opening polymerization of this compound would produce novel polymers with pendant pyridine groups along the polyether backbone.

These materials could have a wide range of applications:

Functional Coatings and Adhesives: The pyridine units can enhance adhesion to metal surfaces through coordinate bonding, improve pigment dispersion, or act as built-in corrosion inhibitors.

Catalyst Supports: The polymer can serve as a scaffold to immobilize metal catalysts, with the pyridine groups acting as ligands to bind catalytic metal centers. nih.gov

Ion-Exchange Resins: The basic pyridine sites can be used for anion exchange or for scavenging acidic impurities from industrial process streams.

Drug Delivery Systems: The pH-responsive nature of the pyridine groups could be exploited to create smart hydrogels or nanoparticles that release an encapsulated payload in response to specific physiological pH environments, such as those found in tumor tissues.

Integration with Flow Chemistry and Automated Synthesis

Transitioning complex chemical syntheses from batch to continuous flow processes offers numerous advantages, including enhanced safety, better process control, and easier scalability. For the synthesis of this compound, flow chemistry is particularly promising. Epoxidation reactions are often exothermic, and the high surface-area-to-volume ratio of flow reactors allows for superior temperature control, preventing thermal runaways and improving product selectivity.

Research has shown that MTO-catalyzed epoxidations can have their reaction times significantly shortened by using a flow synthesis setup. organic-chemistry.org The ring-opening and polymerization reactions of the monomer could also benefit from the precise control over reaction time, temperature, and stoichiometry afforded by flow systems, potentially leading to polymers with more uniform molecular weights and defined architectures. Automated synthesis platforms, guided by real-time analytics, could rapidly screen various catalysts and conditions to optimize both the synthesis of the monomer and its subsequent polymerization.

Addressing Scalability and Industrial Relevance from an Academic Research Perspective

For this compound to move from a laboratory curiosity to an industrially relevant building block, several scalability challenges must be addressed from a research perspective. The most viable large-scale synthetic route appears to be the reaction involving epichlorohydrin, a common industrial feedstock. jocpr.com

Academic research should focus on:

Catalyst Development: Investigating robust, inexpensive, and recyclable catalysts for the epoxidation of 4-allylpyridine, such as those based on earth-abundant metals or supported catalysts that are easily separated from the product stream. semanticscholar.org

Process Optimization: Detailed kinetic and mechanistic studies are needed to understand and control side reactions, such as the formation of diols or oligomers during synthesis.

Purification Strategies: Developing non-chromatographic purification methods suitable for large-scale production, such as distillation or crystallization, is essential for economic viability.

Demonstrating Value: The ultimate driver for industrial adoption is the performance advantage of the final materials. Research should focus on synthesizing polymers from this compound and demonstrating that their properties (e.g., enhanced thermal stability, adhesion, or chemical resistance) offer a tangible benefit over existing epoxy resins or functional polymers.

By tackling these challenges, academic research can lay the scientific foundation necessary to unlock the full potential of this compound as a versatile platform molecule for the next generation of functional materials.

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